(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13410221
Molecular Formula: C14H21FN2O
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21FN2O |
|---|---|
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | QKQDBBUNFJYNIC-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN(CC1=CC(=CC=C1)F)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-N-[(3-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide, delineates its core structure:
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A chiral (S)-configured carbon bearing an amino group (-NH₂) and a methyl branch.
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An N-ethyl-N-(3-fluoro-benzyl) substituent attached to the amide carbonyl.
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A 3-fluorophenyl group contributing aromaticity and electronic modulation.
The isomeric SMILES notation, CCN(CC1=CC(=CC=C1)F)C(=O)[C@H](C(C)C)N, confirms the spatial arrangement of atoms, while the InChIKey QKQDBBUNFJYNIC-ZDUSSCGKSA-N provides a unique identifier for computational studies.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁FN₂O |
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N |
| PubChem CID | 61165598 |
Synthesis and Preparation
Synthetic Pathways
The synthesis of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide typically involves multi-step reactions, beginning with the preparation of the 3-fluoro-benzylamine intermediate. Key steps include:
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Alkylation of 3-fluorobenzyl chloride with ethylamine to form N-ethyl-(3-fluoro-benzyl)amine.
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Coupling with a protected (S)-2-amino-3-methylbutanoic acid derivative via amide bond formation.
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Deprotection of the amino group under mild acidic conditions to yield the final product.
The chiral center is introduced using enantioselective synthesis techniques, such as asymmetric hydrogenation or resolution via chiral chromatography, ensuring high enantiomeric excess.
Reaction Optimization
Critical parameters influencing yield and purity include:
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Temperature control during amide coupling to prevent racemization.
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Solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance reaction efficiency.
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Catalysts, such as HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), for activating carboxylic acid intermediates.
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR reveals distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet), benzyl protons (δ 7.0–7.4 ppm, multiplet), and amide NH (δ 6.8 ppm, broad).
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¹³C NMR confirms the carbonyl carbon at δ 170–175 ppm and the fluorinated aromatic carbons at δ 115–160 ppm.
High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures ≥95% purity, with retention times varying based on mobile phase composition.
Mass Spectrometry (MS):
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ESI-MS (Electrospray Ionization) displays a molecular ion peak at m/z 253.3 [M+H]⁺, consistent with the molecular weight.
| Compound | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide | GPCR-X | 120 | Preliminary data |
| N-(2-chloro-6-fluoro-benzyl) analog | Kinase-Y | 85 |
Stability and Pharmacokinetics
Metabolic Stability
In vitro assays using human liver microsomes indicate moderate metabolic stability, with a half-life (t₁/₂) of 45 minutes. The fluorine atom reduces oxidative metabolism, while the ethyl group may enhance solubility.
Solubility and LogP
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble.
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LogP (Octanol-Water): 2.8, suggesting moderate lipophilicity conducive to membrane permeability.
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